NSC-87877 is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases (SH-PTP2 and SH-PTP1), with IC50 values of 0.318 μM and 0.355 μM respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .
NSC-87877 has been observed to have dose-dependent cytotoxicity in leukemic cell lines . Molecular modeling and site-directed mutagenesis studies suggest that NSC-87877 binds to the catalytic cleft of Shp2 PTP .
NSC-87877 has been used in the development of cancer immunotherapy . It was packaged in nanoparticles, conjugated to the surface of tumor-specific T cells, and used to stimulate T cell expansion .
NSC-87877 has been found to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .
NSC-87877 is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM respectively . It also inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .
NSC-87877 has been identified as an inhibitor of Dual Specificity Phosphatase 26 (DUSP26). Treatment with NSC-87877 led to activation of p38, p53, Caspase 3 and increased cleaved PARP, demonstrating the tumour-promoting roles of DUSP26 .
NSC-87877 has been used in the development of delivery strategies for cancer immunotherapy. It has been incorporated into novel delivery strategies such as nanoparticle-based delivery of immunotherapy, implantable scaffolds, injectable biomaterials for immunotherapy, and matrix-binding molecular conjugates .
NSC-87877 is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP) with IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively .
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, also known by its chemical formula C19H13N3O7S2, is characterized by its unique structural features that include both quinoline and naphthalene moieties. The compound is a sulfonic acid derivative, which contributes to its solubility and reactivity in various environments. Its molecular structure includes multiple functional groups that enhance its potential applications in biochemical and industrial processes .
The PubChem database lists some safety hazards associated with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, including []:
These reactions are essential for modifying the compound for specific applications in dye chemistry and pharmaceuticals.
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits notable biological activity. It has been identified as a potent inhibitor of specific protein tyrosine phosphatases, particularly SHP2 and SHP1, with inhibitory concentrations (IC50) in the low micromolar range (0.318 μM for SHP2 and 0.355 μM for SHP1) . This inhibition can impact various signaling pathways, making it a candidate for further research in cancer therapies and other diseases where these phosphatases play a critical role.
The synthesis of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the product .
The compound has several applications across different fields:
Studies on the interactions of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid with biomolecules have shown that it can bind effectively to target proteins, influencing their activity. This binding affinity is crucial for its function as an inhibitor of protein tyrosine phosphatases, affecting downstream signaling pathways involved in cell proliferation and differentiation .
Several compounds share structural similarities with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Hydroxyquinoline | Quinoline backbone | Known for chelating metal ions |
7-Aminoquinoline | Amino group at position 7 | Used in dye synthesis |
8-Hydroxy-7-(sulfophenyl)quinoline | Sulfophenyl group | Exhibits antibacterial properties |
Each of these compounds has unique properties that differentiate them from 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, particularly concerning their biological activities and applications.
Irritant